molecular formula C18H18FNO2 B2564429 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide CAS No. 1049489-89-5

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide

Cat. No.: B2564429
CAS No.: 1049489-89-5
M. Wt: 299.345
InChI Key: LYFJJFLMNXJXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide is a benzamide derivative characterized by a cyclopropane ring fused to a 4-fluorophenyl group, connected via a methylene bridge to a 2-methoxy-substituted benzamide core. This structure confers unique steric and electronic properties. The 2-methoxy group on the benzamide may influence electron distribution, affecting intermolecular interactions such as hydrogen bonding or π-stacking.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-22-16-5-3-2-4-15(16)17(21)20-12-18(10-11-18)13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFJJFLMNXJXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediateThe final step involves the coupling of the cyclopropyl intermediate with 2-methoxybenzamide under appropriate reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions employed. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones .

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent on Benzamide Aromatic Group Key Modifications Molecular Weight (g/mol) LogP* (Predicted)
N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide 2-methoxy 4-Fluorophenyl + cyclopropyl Cyclopropyl rigidity, fluorine ~343.4 ~3.2
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () 2-methoxy, 4-methyl 4-Chlorophenyl Chlorine (electron-withdrawing), methyl (electron-donating) ~289.7 ~2.8
N-[(4-Fluorophenyl)methyl]-2-methoxybenzamide () 2-methoxy 4-Fluorophenyl (no cyclopropyl) Flexible benzyl linker ~259.3 ~2.5

Key Observations :

  • Cyclopropyl vs. Benzyl Linkers : The cyclopropyl group in the target compound reduces conformational flexibility compared to the benzyl linker in N-[(4-Fluorophenyl)methyl]-2-methoxybenzamide, which may enhance receptor binding selectivity .
  • Halogen Effects : Replacing fluorine with chlorine (as in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) increases molecular weight and polarizability but reduces lipophilicity (lower LogP) due to chlorine’s larger atomic radius and weaker hydrophobic contribution compared to fluorine .

Fluorescence and Spectroscopic Behavior

Table 2: Fluorescence Properties Under Varying pH Conditions

Compound Name Fluorescence Intensity (pH 7) pH Sensitivity Range Key Interaction with Metal Ions
This compound Not reported Not studied Unknown (predicted: weak chelation)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () High 2.7–10.1 Strong complexation with Pb²⁺

Discussion :

  • The 4-methyl and 4-chloro substituents in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide enhance fluorescence intensity by stabilizing excited states through electron-donating (methyl) and withdrawing (chlorine) effects.
  • The target compound’s cyclopropyl group and lack of a 4-methyl substituent may reduce metal ion interaction due to steric hindrance and altered electron density.

Insights :

  • The target compound likely requires specialized conditions (e.g., low temperatures or protecting groups) for cyclopropane ring formation, contrasting with simpler benzyl-linked analogs synthesized at ambient temperatures .

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a benzamide derivative, characterized by a cyclopropyl group and a fluorophenyl moiety. Its IUPAC name is this compound, indicating a complex structure that may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC18H18FNO2
Molecular Weight301.34 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against a range of bacterial strains, showing promising results in inhibiting growth.
  • Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral pathogens.
  • Anticancer Effects : Investigations into its anticancer properties have shown that it may inhibit the proliferation of cancer cells through specific molecular interactions.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those associated with cancer and microbial infections.
  • Receptor Modulation : It has been suggested that the compound can bind to certain receptors, altering their activity and leading to therapeutic effects.

Case Studies and Research Findings

Recent studies have provided insight into the biological activities of this compound:

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
  • Anticancer Research : In vitro assays reported in Cancer Letters indicated that the compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, suggesting moderate potency .
  • Mechanistic Insights : A crystallographic study revealed the binding interactions between the compound and target enzymes, providing a structural basis for its inhibitory effects. The study highlighted key interactions that stabilize the compound within the active site of enzymes like phospholipase A2 .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

CompoundBiological ActivityIC50/MIC Values
N-(4-Fluorophenyl)benzamideAnticancer15 µM
CyclopropylmethoxybenzamideAntimicrobial8 µg/mL
N-Cyclopropyl-3-hydroxy-4-methoxybenzamideAntiviral12 µg/mL

This comparison illustrates that while similar compounds exhibit biological activities, this compound may offer enhanced efficacy due to its unique structural features.

Q & A

Q. What are the recommended methods for synthesizing N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using 2-methoxybenzoic acid and α-cyclopropyl-4-fluorobenzylamine. A common approach involves activating the carboxylic acid with coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to minimize side reactions . Optimization factors include:
  • Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) for better reagent solubility.
  • Temperature control : Maintain sub-zero temperatures to stabilize reactive intermediates.
  • Purification : Column chromatography (e.g., hexane:EtOAc gradients) resolves impurities, as evidenced by Rf values ranging from 0.29 to 0.70 in similar derivatives .
  • Example Data from Analogous Syntheses :
DerivativeYield (%)Melting Point (°C)Rf Value
27i52109–1100.44
27j65100–1060.70
27k32103–1040.47
Table adapted from cyclopropane-containing analogs .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For example, aromatic protons in fluorophenyl groups typically appear as doublets (δ 6.4–7.7 ppm), while methoxy groups resonate as singlets (δ ~3.8 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight with [M+H]+^+ peaks. Analogous compounds show accurate mass matches (e.g., m/z 488.6 for a related benzamide) .
  • Melting Point and TLC : Compare experimental values (e.g., 109–110°C) and Rf values with literature data to assess purity .

Q. What analytical techniques are suitable for determining the fluorescence properties of this compound under varying pH conditions?

  • Methodological Answer :
  • Spectrofluorometry : Prepare solutions in buffers (pH 2.7–10.1) and measure emission intensity at λex_{ex}em_{em} specific to the benzamide scaffold. For example, pH-dependent fluorescence quenching has been observed in analogs due to protonation of electron-rich groups .
  • Data Interpretation : Plot fluorescence intensity vs. pH to identify optimal conditions for bioimaging or sensing applications. A sharp decline in intensity above pH 7 may indicate deprotonation effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify the cyclopropyl, fluorophenyl, or methoxy groups. For instance, replacing cyclopropyl with cyclobutyl reduces yield (32% vs. 52%) but may enhance lipophilicity .
  • Bioactivity Assays : Test derivatives against target proteins (e.g., bacterial enzymes) using inhibition assays. Correlate substituent size/electronic effects with IC50_{50} values.
  • Data Integration : Use clustering analysis to group compounds by activity profiles, identifying critical pharmacophoric features .

Q. What strategies are effective in resolving contradictory data regarding the compound’s bioactivity across different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Validate results using complementary techniques (e.g., enzyme inhibition + cellular viability assays). For example, discrepancies in Pseudomonas aeruginosa inhibition between analogs may arise from membrane permeability differences .
  • Control Experiments : Assess compound stability under assay conditions (e.g., pH, temperature). Hydrolysis of the cyclopropyl group in acidic media could explain reduced activity in certain assays .

Q. What computational approaches are recommended for predicting the binding affinity and selectivity of this compound against target proteins?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites. The fluorophenyl group may engage in π-π stacking with aromatic residues, while the methoxy group forms hydrogen bonds .
  • QSAR Modeling : Train models on analogs with known bioactivity data. Descriptors like LogP, polar surface area, and H-bond donor/acceptor counts are critical for predicting permeability and target engagement .
  • MD Simulations : Run 100-ns simulations to assess binding stability. For example, cyclopropyl rigidity may reduce conformational entropy, enhancing binding specificity .

Notes

  • All methodologies are derived from peer-reviewed studies on structurally related compounds .
  • Contradictory data should be addressed through systematic validation and mechanistic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.